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E3 ligase Ligand 1 - 1948273-03-7

E3 ligase Ligand 1

Catalog Number: EVT-254870
CAS Number: 1948273-03-7
Molecular Formula: C23H33ClN4O3S
Molecular Weight: 481.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E3 ligase ligands are a diverse group of molecules that bind to E3 ubiquitin ligases. These ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for degrading proteins within cells []. E3 ligases function by specifically recognizing target proteins and facilitating their ubiquitination, marking them for degradation by the proteasome [].

Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering ligands for new E3 ligases to broaden the scope of targetable proteins and overcome potential resistance mechanisms [, , , ].
  • Developing More Efficacious and Selective Degraders: Optimizing ligand properties such as potency, selectivity, and pharmacokinetic parameters to develop more effective and safer therapeutics [, ].
  • Understanding and Overcoming Resistance: Investigating the mechanisms of resistance to E3 ligase-based degraders and developing strategies to circumvent them [].
  • Exploring New Applications: Beyond targeted protein degradation, E3 ligase ligands hold potential for applications in areas such as protein stabilization, modulation of protein-protein interactions, and development of novel biological tools [].

Thalidomide and its Analogs

Compound Description: Thalidomide and its analogs, such as lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that bind to the E3 ligase substrate receptor cereblon (CRBN). This binding event facilitates the recruitment of neo-substrates, ultimately leading to their ubiquitination and degradation by the proteasome.

VH298

Compound Description: VH298 is a potent and cell-permeable small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It exhibits a Kd of less than 100 nM and effectively stabilizes HIF-1α levels intracellularly. VH298 serves as a valuable chemical probe for studying the VHL-HIF pathway and as a starting point for the development of PROTAC degraders.

β-Naphthoflavone (β-NF)

Compound Description: β-NF is a natural compound that acts as a ligand for the aryl hydrocarbon receptor (AhR). By incorporating β-NF, researchers have developed chimeric molecules capable of recruiting the AhR E3 ligase complex for targeted protein degradation.

CC-90009

Compound Description: CC-90009 is a first-in-class cereblon E3 ligase modulating drug that specifically targets GSPT1 for proteasomal degradation. This compound is currently in phase 1 clinical development for the treatment of acute myeloid leukemia (AML).

Overview

E3 ligase Ligand 1 is a crucial component in the field of protein degradation, particularly in the development of therapeutic agents known as proteolysis-targeting chimeras. These ligands facilitate the ubiquitination process, which leads to the targeted degradation of specific proteins within cells. E3 ligases, including E3 ligase Ligand 1, play a vital role in cellular regulation by mediating the transfer of ubiquitin to substrate proteins, thus marking them for degradation by the proteasome. The discovery and optimization of ligands for E3 ligases have garnered significant interest due to their potential applications in drug development and cancer therapy.

Source

E3 ligase Ligand 1 is derived from extensive research focused on improving the efficacy and specificity of E3 ligase-targeted therapies. Various studies have highlighted its importance in the context of proteolysis-targeting chimeras and other therapeutic modalities aimed at enhancing protein degradation pathways .

Classification

E3 ligase Ligand 1 belongs to a broader class of compounds known as E3 ubiquitin ligase ligands. These compounds are characterized by their ability to bind specifically to E3 ligases, facilitating the ubiquitination process. They are classified based on their structural features and binding affinities, which are critical for their function in targeted protein degradation systems.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand 1 involves several sophisticated chemical techniques aimed at optimizing binding affinity and selectivity. Common methods include:

  • Fragment-Based Lead Discovery: This approach utilizes small chemical fragments that bind to the target protein, which can then be elaborated into more complex structures with higher affinity .
  • Chemical Synthesis: Various synthetic routes have been explored, including multi-step synthesis involving coupling reactions and modifications to enhance solubility and bioavailability .

Technical Details

The synthesis often involves:

  • Linker Chemistry: The attachment of linkers that connect the E3 ligand to other functional groups is a critical step in forming effective proteolysis-targeting chimeras. This requires careful selection of linker types and attachment points to ensure optimal performance .
  • Optimization Strategies: Structure-activity relationship studies are conducted to refine the chemical structure for improved binding properties and reduced off-target effects .
Molecular Structure Analysis

Structure

The molecular structure of E3 ligase Ligand 1 typically features a core scaffold that interacts with the E3 ubiquitin ligase. The specific arrangement of functional groups on this scaffold determines its binding affinity and specificity.

Data

Key structural data includes:

  • Binding Affinity: Quantitative measurements such as dissociation constants (Kd) are essential for evaluating ligand efficacy. For instance, certain optimized ligands exhibit Kd values in the nanomolar range, indicating strong binding capabilities .
  • Crystallography Studies: X-ray crystallography has been employed to elucidate the binding modes of these ligands within the active sites of E3 ligases, providing insights into their mechanisms of action .
Chemical Reactions Analysis

Reactions

E3 ligase Ligand 1 participates in several key chemical reactions:

  • Ubiquitination: The primary reaction facilitated by E3 ligases involves transferring ubiquitin moieties from ubiquitin-conjugating enzymes (E2) to substrate proteins, marking them for degradation.
  • Formation of Ternary Complexes: In proteolysis-targeting chimeras, E3 ligand interactions lead to the formation of ternary complexes that include both the target protein and ubiquitin, promoting efficient degradation .

Technical Details

The efficiency of these reactions can be influenced by factors such as:

  • Concentration of Ligands: Optimal concentrations must be determined experimentally to maximize reaction rates.
  • Environmental Conditions: Factors like pH and temperature can significantly affect reaction kinetics.
Mechanism of Action

Process

The mechanism by which E3 ligase Ligand 1 exerts its effects involves:

  1. Binding: The ligand binds specifically to an E3 ubiquitin ligase.
  2. Ubiquitin Transfer: The bound E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme onto a lysine residue on a target protein.
  3. Degradation Signal: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data

Studies indicate that modifications in ligand structure can significantly enhance their ability to induce ubiquitination and subsequent degradation of target proteins .

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand 1 exhibits various physical properties:

  • Solubility: Solubility profiles are crucial for bioavailability; many optimized ligands show improved solubility compared to their predecessors.
  • Stability: Thermal and chemical stability are important for maintaining activity under physiological conditions.

Chemical Properties

Chemical properties include:

  • Reactivity: The presence of reactive functional groups allows for interactions with target proteins.
  • Selectivity: High selectivity towards specific E3 ligases minimizes off-target effects, enhancing therapeutic potential.

Relevant data from studies suggest that optimizing these properties can lead to more effective drug candidates capable of targeting diverse diseases .

Applications

E3 ligase Ligand 1 has significant applications in various scientific fields:

  • Drug Development: It plays a crucial role in developing new therapeutic agents aimed at cancer treatment through targeted protein degradation mechanisms.
  • Biotechnology: Understanding its function aids in designing novel biotechnological tools for manipulating cellular processes.
  • Research Tools: These ligands serve as valuable tools for studying protein interactions and cellular signaling pathways.

The ongoing research into optimizing E3 ligase Ligand 1 continues to expand its potential applications across multiple disciplines within biomedical science .

Introduction to E3 Ubiquitin Ligases and PROTAC Technology

Role of E3 Ligases in the Ubiquitin-Proteasome System

E3 ubiquitin ligases serve as the central specificity determinants in the ubiquitin-proteasome system (UPS), a highly conserved cellular machinery responsible for targeted protein degradation. These enzymes catalyze the final step of ubiquitination: recognizing substrate proteins and facilitating the transfer of ubiquitin from E2 conjugating enzymes to specific lysine residues on substrates. This tagging typically involves the formation of polyubiquitin chains (e.g., K48-linked chains for proteasomal degradation), though monoubiquitination can alter protein localization or activity [2] [10]. Humans possess >600 E3 ligases, classified into four primary structural families: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), RBR (RING-between-RING), and U-box. RING ligases (e.g., CRL4^(CRBN)) directly facilitate ubiquitin transfer from E2 to substrates, while HECT ligases (e.g., HUWE1) form transient thioester intermediates [2] [10]. This diversity enables exquisite substrate selectivity, regulating critical processes like cell cycle progression, DNA repair, and stress responses. Dysregulation of E3 ligases (e.g., VHL mutations in renal cancer) underscores their pathological significance [10].

Table 1: Major Classes of E3 Ubiquitin Ligases and Their Characteristics

ClassMechanism of Ubiquitin TransferRepresentative MembersSubstrate Recognition Features
RINGDirect transfer from E2CRBN, VHL, MDM2Multi-subunit complexes (e.g., SCF ligases)
HECTE3-Ub thioester intermediateNEDD4, HUWE1C-terminal HECT domain; N-terminal substrate-binding domains
RBRHybrid RING/HECT mechanismParkin, HOIPTwo-step transthiolation
U-boxSimilar to RINGCHIPU-box domain stabilizes E2 binding

Emergence of PROTACs as a Targeted Protein Degradation Strategy

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-driven pharmacology to event-driven catalytic degradation. These heterobifunctional molecules comprise three elements: a target protein ligand, an E3 ligase ligand, and a linker. PROTACs induce ternary complex formation between the target and E3 ligase, leading to ubiquitination and proteasomal degradation of the target. Crucially, PROTACs operate sub-stoichiometrically—a single molecule can facilitate multiple degradation cycles—thereby enhancing potency and enabling targeting of undruggable proteins lacking enzymatic pockets (e.g., transcription factors or scaffolding proteins) [1] [8].

The technology evolved from peptide-based PROTACs (e.g., HIF-α-derived peptides recruiting VHL) to fully small-molecule entities. Key milestones include:

  • The first small-molecule PROTAC (2008) using Nutlin to recruit MDM2 for androgen receptor degradation [6].
  • CRBN/VHL-based degraders (2015–present) leveraging immunomodulatory drugs (e.g., thalidomide derivatives) and VHL inhibitors (e.g., VH032) [5] [6].
  • Clinical advancements (e.g., ARV-471 targeting ERα for breast cancer) [8].

Table 2: Key Milestones in PROTAC Development

YearPROTAC InnovationTarget/E3 LigaseSignificance
2001Peptide-based PROTACMetAP-2/SCF^(β-TRCP))Proof-of-concept
2008First small-molecule PROTACAR/MDM2Overcame limitations of peptides
2015dBET1 (CRBN-recruiting BET degrader)BRD4/CRBNCatalytic degradation in vivo
2020ARV-110 (Clinical Phase II)AR/CRBNFirst clinical efficacy in prostate cancer
2025GID4-based PROTACs (e.g., NEP162)BRD4/GID4Expanded E3 ligase repertoire [3]

Significance of E3 Ligase Ligands in PROTAC Design and Functionality

E3 ligase ligands are indispensable "warheads" that determine PROTAC efficacy, tissue selectivity, and resistance profiles. Despite >600 human E3 ligases, fewer than 10 (primarily CRBN, VHL, MDM2, and IAPs) have been successfully leveraged due to ligand availability. Ligands must fulfill stringent criteria:

  • High Affinity and Specificity: e.g., Pomalidomide binds CRBN with K~d~ ~100 nM, enabling efficient ternary complex formation [5] [7].
  • Solvent-Exposed Attachment Vectors: Positions allowing linker conjugation without disrupting E3 binding (e.g., thalidomide’s phthalimide C4-carbonyl) [5].
  • Favorable Physicochemical Properties: Balancing hydrophobicity, size, and polarity to maintain PROTAC cell permeability [8].

Table 3: Clinically Utilized E3 Ligase Ligands and Their Properties

LigandE3 LigaseStructureKey Binding InteractionsCommon PROTAC Exit Vectors
PomalidomideCRBNGlutarimideH-bonds to His378/Trp386; van der Waals with Trp400Phthalimide C4 (alkyl/ether)
LenalidomideCRBNGlutarimideSimilar to pomalidomideAmino group at phthalimide C4
VH032VHLHydroxyprolineH-bonds to His115/Ser111; hydrophobic packingLeft-hand alkyl amine
(S,R,S)-AHPCVHLHydroxyprolineEnhanced affinity via cyclopropyl capping group [6]Amide nitrogen

Ligand Optimization Strategies:

  • CRBN Ligands: Modifications at the phthalimide 4-position (e.g., alkylation, fluorination) retain binding while enabling linker diversification (e.g., CC-885 derivatives) [4] [5].
  • VHL Ligands: Structure-based design improved affinity from μM (VH032) to nM (VH298) via cyclopropyl capping groups optimizing hydrophobic contacts [6].
  • Novel E3 Ligands: Recent efforts target underutilized ligases (e.g., GID4 ligands inducing BRD4 degradation via crystal-structure-guided design) [3].

Impact on Ternary Complex Dynamics:Successful degradation hinges on cooperative formation of the target-PROTAC-E3 ternary complex. Key parameters include:

  • Binding Kinetics: Optimal linker length/spacing minimizes steric clashes (e.g., MZ1’s PEG linker maximizes BRD4-VHL interface plasticity) [8].
  • E3 Expression Patterns: CRBN/VHL are ubiquitously expressed, but emerging ligases (e.g., KLHDC2 in brain) could enable tissue-specific degradation [4] [9].
  • Resistance Mitigation: Tumors with CRBN mutations evade CRBN-dependent PROTACs, necessitating alternative E3 ligands (e.g., DCAF16 or RNF114 recruiters) [6] [9].

Properties

CAS Number

1948273-03-7

Product Name

E3 ligase Ligand 1

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C23H33ClN4O3S

Molecular Weight

481.1 g/mol

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl

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